molecular formula C9H16N2S B1284970 N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine CAS No. 954573-16-1

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine

Cat. No. B1284970
CAS RN: 954573-16-1
M. Wt: 184.3 g/mol
InChI Key: XSHCJTMLKPDFJK-UHFFFAOYSA-N
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Description

The compound N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is a derivative of ethanediamine, where the nitrogen atoms are substituted with methyl groups and a 3-methyl-2-thienyl moiety. This structure suggests potential for complexation with metals and interesting reactivity due to the presence of the thienyl group, which is a sulfur-containing heterocycle.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine, they do provide insight into the reactivity of related ethanediamine complexes. For instance, the oxidation of bis(1,2-ethanediamine)(sarcosinato)cobalt(III) ion with thionyl chloride in dimethylformamide results in the formation of a N-methylthiooxamato complex . This suggests that similar conditions could potentially be used to synthesize related compounds, including those with N~1~,N~1~-dimethyl substitutions.

Molecular Structure Analysis

The molecular structure of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is not directly analyzed in the provided papers. However, the structure of related cobalt(III) complexes with ethanediamine ligands has been studied, indicating that these complexes can adopt stereochemically rigid configurations . This implies that the N~1~,N~1~-dimethylated ethanediamine could also form stable complexes with a defined geometry.

Chemical Reactions Analysis

The papers discuss the reactivity of cobalt(III) complexes with ethanediamine ligands. For example, the hydrolysis of [N,N-bis(2-aminoethyl)-1,2-ethanediamine]bis(solvent)cobalt(III) is pH and temperature-dependent, with different rates of reaction observed for different leaving sites . This suggests that the N~1~,N~1~-dimethylated analogue might also exhibit interesting reactivity patterns, particularly in the presence of cobalt(III) and under varying pH and temperature conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine are not directly reported in the papers. However, the studies on related cobalt(III) complexes provide some context. The pH-dependent hydrolysis of these complexes indicates that the physical and chemical properties of the N~1~,N~1~-dimethylated compound could be influenced by pH, and its solubility and stability might vary with the solvent used . The presence of the thienyl group could also contribute to the compound's electronic properties and its interaction with other chemical species.

properties

IUPAC Name

N,N-dimethyl-1-(3-methylthiophen-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-7-4-5-12-9(7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHCJTMLKPDFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine

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